Product packaging for 1,5-I-Aedans(Cat. No.:CAS No. 36930-63-9)

1,5-I-Aedans

Cat. No.: B014256
CAS No.: 36930-63-9
M. Wt: 434.25 g/mol
InChI Key: ZMERMCRYYFRELX-UHFFFAOYSA-N
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Description

1,5-I-AEDANS (5-((((2-Iodoacetyl)amino)ethyl)amino)naphthalene-1-sulfonic Acid) is a premium-grade, thiol-reactive fluorophore extensively utilized as a powerful molecular tool in biophysical chemistry and protein science. This probe selectively reacts with cysteine thiol groups (-SH) via its iodoacetamide functional group, facilitating site-specific labeling of proteins and peptides for a wide range of spectroscopic applications . Its fluorescence is highly sensitive to the local environment, making it an exceptional probe for monitoring conformational changes, protein folding, and ligand binding events, which often result in measurable spectral shifts and changes in intensity . A key feature of this compound is its large Stokes shift and a fluorescence lifetime of 10-15 nanoseconds, rendering its conjugates ideally suited for detailed fluorescence polarization and anisotropy decay kinetics studies to investigate protein dynamics and molecular rotation . Furthermore, its absorption spectrum exhibits significant overlap with the emission spectrum of tryptophan, establishing it as an excellent acceptor for Fluorescence Resonance Energy Transfer (FRET) experiments to measure intermolecular distances and study subunit exchange in protein oligomers . It also serves as an efficient energy donor to fluorophores like fluorescein and Alexa Fluor™ 488 . Researchers frequently employ this compound to investigate complex processes such as the heterogeneity and specific inter-polypeptide interactions within amyloid protofibrils, leveraging site-specific fluorescence anisotropy to gain residue-level insights into protein aggregation . It is soluble in dimethylformamide (DMF) or aqueous buffers above pH 6 . For optimal stability, this product should be stored desiccated in the freezer at -20°C and protected from light . Product Use Statement: This product is For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H15IN2O4S B014256 1,5-I-Aedans CAS No. 36930-63-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[2-[(2-iodoacetyl)amino]ethylamino]naphthalene-1-sulfonic acid
Source PubChem
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InChI

InChI=1S/C14H15IN2O4S/c15-9-14(18)17-8-7-16-12-5-1-4-11-10(12)3-2-6-13(11)22(19,20)21/h1-6,16H,7-9H2,(H,17,18)(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMERMCRYYFRELX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)NCCNC(=O)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15IN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10190421
Record name 1,5-I-Aedans
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Molecular Weight

434.25 g/mol
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CAS No.

36930-63-9
Record name IAEDANS
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Record name 5-(2-(2-iodoacetamido)ethylamino)-1-naphthalenesulphonic acid
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The Significance of Environmentally Sensitive Probes in Contemporary Biochemical Research

Environmentally sensitive fluorescent probes are molecules whose fluorescence properties, such as emission wavelength, quantum yield, and lifetime, are highly dependent on the polarity of their local environment. This sensitivity allows them to act as reporters on the molecular landscape they inhabit. When attached to a biomolecule, such as a protein, any change in the conformation of that molecule that alters the probe's local environment will be reflected in a change in its fluorescence signal.

This characteristic is of immense value in modern biochemical and biophysical research. It allows for the real-time monitoring of dynamic processes that are fundamental to cellular function. For instance, the binding of a ligand to a receptor, the folding or unfolding of a protein, and the association or dissociation of protein subunits can all be studied by strategically placing an environmentally sensitive probe. The resulting changes in fluorescence provide a direct window into these molecular events, offering insights that are often difficult to obtain through other methods. The use of these probes has been instrumental in elucidating the mechanisms of enzyme action, understanding the intricacies of signal transduction pathways, and characterizing the structural dynamics of complex biological assemblies.

Historical Development and Evolution of Naphthalene Based Fluorophores for Biomolecular Interrogation

The journey towards sophisticated fluorescent probes like 1,5-I-Aedans is built upon a rich history of fluorophore development. Naphthalene (B1677914) and its derivatives represent one of the earliest and most important classes of fluorescent compounds used in biological research. researchgate.net Their relatively simple structure, good quantum yields, and sensitivity to the environment made them attractive candidates for early fluorescence studies. researchgate.net

Initially, simple naphthalene derivatives were used as extrinsic probes to study the hydrophobic regions of proteins and membranes. These early probes, while useful, often lacked the specific reactivity needed to label particular sites on a biomolecule. The evolution of this class of fluorophores saw the introduction of reactive functional groups that could form stable covalent bonds with specific amino acid residues. This led to the development of probes targeting primary amines and, crucially for the study of many proteins, the sulfhydryl group of cysteine residues.

The development of thiol-reactive naphthalene-based probes was a significant milestone. It allowed for the site-specific labeling of proteins, providing a much higher degree of precision in fluorescence studies. This evolution was driven by the need for probes that could not only report on their environment but also be placed at strategic locations within a protein's structure to answer specific biological questions. This progression from general hydrophobic probes to site-specific, reactive fluorophores paved the way for the development of more advanced tools like this compound.

Overview of 1,5 I Aedans As a Thiol Reactive Fluorescent Probe: Past, Present, and Future Prospects

Advanced Synthetic Routes for this compound Production

The production of high-purity this compound for research applications necessitates advanced synthetic strategies that ensure the correct regiochemistry and yield.

The synthetic pathway to this compound commences with naphthalene derivatives. These precursors undergo modifications, often through electrophilic substitution reactions, to introduce functional handles at specific positions on the naphthalene ring system nih.gov. The precise nature of the initial naphthalene derivative dictates the subsequent steps and the ultimate regiochemical outcome of the synthesis. Research into modifying naphthalene derivatives, such as 1,5-diamino-naphthalene, highlights the strategies employed to selectively functionalize the core structure for downstream reactions nih.gov.

A crucial step in the synthesis is the regioselective introduction of the iodoacetyl group. This is typically achieved through a reaction involving iodoacetic acid or its activated derivatives nih.gov. The reaction must be controlled to ensure that the iodoacetyl moiety is specifically attached to the appropriate amino group of the ethylenediamine (B42938) linker, rather than other potential nucleophilic sites that might be present in intermediate compounds. While specific detailed mechanisms for regiocontrol in 1,5-IAEDANS synthesis were not extensively detailed in the search results, the successful synthesis implies controlled reaction conditions favoring the desired product.

The ethylenediamine linker is integrated into the molecule through amination reactions nih.gov. This involves coupling ethylenediamine, a basic amine, or a derivative thereof, to the modified naphthalene core. Ethylenediamine itself is a fundamental building block in chemical synthesis wikipedia.orgatamanchemicals.comfishersci.no. The amination step is critical for bridging the naphthalene sulfonic acid portion and the iodoacetyl reactive group in the final 1,5-IAEDANS structure.

Obtaining high-purity this compound is paramount for reliable results in research applications nih.govresearchgate.net. Purification protocols are therefore optimized and scaled up to remove unreacted starting materials, intermediates, and side products. Techniques such as chromatography are commonly employed for this purpose nih.gov. Research studies involving the use of 1,5-IAEDANS conjugates mention purification steps like gel filtration (e.g., Sephadex G25) and dialysis to separate the labeled product from free dye, indicating the utility of these methods in achieving high purity nih.govfishersci.no. Analysis by HPLC is also utilized to assess purity mpg.de.

Chemical Reactivity and Mechanisms of Bioconjugation

The primary utility of this compound in biological research stems from its specific chemical reactivity, particularly its ability to form covalent conjugates with biomolecules.

The iodoacetyl group of this compound is highly reactive towards free thiol (sulfhydryl) groups, which are commonly found in cysteine residues within proteins nih.govwikipedia.org. The reaction proceeds via a nucleophilic substitution (SN2) mechanism wikipedia.orguni.lu. In this reaction, the deprotonated thiolate anion (R-S⁻) of a cysteine residue acts as a nucleophile, attacking the carbon atom bonded to the iodine in the iodoacetyl group. The iodine atom serves as a good leaving group, resulting in the formation of a stable thioether covalent bond between the this compound molecule and the protein wikipedia.orguni.lu.

This reaction is notably selective for thiols, particularly when conducted at slightly alkaline pH, typically around pH 8.3, and when the concentration of the iodoacetyl reagent is not excessively high relative to the number of sulfhydryl groups wikipedia.orgnih.govnih.gov. Under these controlled conditions, the reaction with thiols is significantly favored over reactions with other potential nucleophiles present in proteins, such as the imidazole (B134444) ring of histidine residues or the epsilon-amino groups of lysine (B10760008) residues wikipedia.orgnih.govnih.gov. However, at higher concentrations of the iodoacetyl group or at different pH values, reactions with these other residues can occur wikipedia.orgnih.govnih.gov. The stability of the resulting thioether linkage is a key advantage, ensuring that the fluorescent label remains covalently attached to the target molecule under various experimental conditions uni.luwikipedia.org.

Detailed research findings highlight the application of this thiol-specific labeling in studying protein dynamics and structure. For instance, 1,5-IAEDANS has been used to label proteins like ribosomal protein S1, OmpA, and barstar at cysteine residues to investigate conformational changes and segmental flexibility using fluorescence techniques nih.govnih.govmitoproteome.org. The fluorescence properties of 1,5-IAEDANS conjugates, including its sensitivity to environmental changes and its utility in Förster Resonance Energy Transfer (FRET) experiments, make it a valuable probe for these studies nih.govfishersci.nl.

Key Properties of this compound

PropertyValueSource
Molecular FormulaC₁₄H₁₅IN₂O₄S nih.govmpg.de
Molecular Weight434.25 g/mol nih.govresearchgate.netmpg.de
AppearanceYellow powder / tan solid mpg.defishersci.pt
Excitation Wavelength336 nm (peak) dsmz.denih.govmpg.defishersci.pt
Emission Wavelength490 nm (peak) dsmz.denih.govfishersci.pt
Extinction Coefficient5700 M⁻¹cm⁻¹ dsmz.dempg.dewikipedia.orgnih.gov
SolubilitySoluble in DMF or buffer above pH 6; High water solubility above pH 4 dsmz.denih.govnih.govfishersci.nl
Fluorescence Lifetime10-15 ns nih.govnih.govfishersci.nl
Purity (HPLC)≥ 90% (at 254 nm, typical) mpg.de

Kinetic and Thermodynamic Analysis of Reactions with Sulfhydryl Residues

This compound reacts primarily with thiol groups (sulfhydryl groups) wikipedia.orgsmolecule.com. This reaction involves the formation of covalent bonds between the iodoacetyl group of this compound and the thiol residues of biomolecules smolecule.com. While detailed kinetic and thermodynamic analyses specifically for this compound reactions with isolated sulfhydryl residues were not extensively detailed in the search results, the reactivity with thiols is well-established and forms the basis of its utility as a labeling agent smolecule.comontosight.ai. Studies involving 1,5-IAEDANS-labeled proteins have employed stopped-flow kinetics to investigate conformational changes, implying that the labeling reaction itself is sufficiently controlled or understood within the context of these experiments moleculardepot.com. The reaction is typically carried out in buffer above pH 6 wikipedia.org.

Characterization of this compound-Biomolecule Conjugates

Characterization of biomolecules labeled with this compound is crucial for confirming successful conjugation and understanding the properties of the resulting conjugate. Techniques commonly employed include fluorescence spectroscopy to assess the presence and properties of the fluorophore smolecule.comnih.gov. The fluorescence properties of this compound conjugates are sensitive to environmental conditions, such as solvent polarity and pH, which can provide insights into the local environment of the labeling site on the biomolecule smolecule.com.

For instance, fluorescence anisotropy decay measurements on 1,5-IAEDANS-labeled single cysteine-containing proteins have been used to determine sequence-specific flexibility and rotational dynamics under various conditions, including unfolding ncbs.res.in. Changes in fluorescence anisotropy upon ligand binding can also be monitored to study protein-ligand interactions moleculardepot.com.

In studies involving protein-bound persulfides, the formation of 1,5-AEDANS-sulfide conjugates upon reductive cleavage of the disulfide adduct has been observed and characterized using SDS-polyacrylamide gel electrophoresis and UV light exposure nih.gov. The fluorescence of the 1,5-AEDANS-sulfide conjugate can be detected, indicating successful labeling and providing information about the presence of persulfides nih.gov.

Fluorescence spectra of 1,5-IAEDANS-protein conjugates can show spectral shifts and changes in intensity depending on the environment, consistent with the solvatochromic nature of the fluorophore nih.gov. For example, a blue shift in the emission spectrum and an increase in fluorescence intensity upon protein refolding can indicate that the fluorophore is in a less polar environment nih.gov. The concentration of labeled protein can be determined by measuring absorbance at specific wavelengths, taking into account the extinction coefficient of 1,5-IAEDANS nih.gov.

Characterization Data Examples:

Fluorescence Spectra: Emission spectra showing peak wavelength and intensity, and how these change with environmental factors or protein conformational changes. nih.gov

Fluorescence Anisotropy: Measurements of fluorescence anisotropy decay to assess rotational dynamics and flexibility of the labeled biomolecule. ncbs.res.in Steady-state anisotropy values can also indicate changes upon binding events. wku.edu

Absorbance Measurements: Used to determine the concentration of the labeled protein, taking into account the absorbance of the fluorophore. nih.gov

Gel Electrophoresis: Used to visualize labeled proteins and conjugates, often in conjunction with UV detection of the fluorescence. nih.gov

Example Data Snippet (Illustrative, based on search findings):

Characterization MethodObservation (Example)Reference
Fluorescence Emission SpectrumBlue shift and intensity increase upon protein refolding (indicative of nonpolar env) nih.gov
Fluorescence Anisotropy DecayChanges in rotational dynamics with denaturant concentration ncbs.res.in
SDS-PAGE with UV DetectionFluorescent band corresponding to 1,5-AEDANS-sulfide conjugate nih.gov
Absorbance at 337 nm and 280 nmUsed to calculate concentration of labeled protein nih.gov

Synthesis and Characterization of this compound Analogues and Derivatives

The design and synthesis of analogues and derivatives of this compound aim to modify its properties, such as reactivity, specificity, stability, or spectral characteristics.

Design and Synthesis of N-Acetylcysteine Derivatives of AEDANS

While the search results did not provide specific details on the synthesis of N-Acetylcysteine derivatives of AEDANS, N-Acetylcysteine (NAC) itself is a modified amino acid containing a thiol group wikipedia.orgnih.gov. The synthesis of N-acetylcysteine and its derivatives typically involves acetylation of cysteine or related synthetic routes mdpi.comgoogle.com. Research exists on the synthesis and evaluation of novel N-acetylcysteine derivatives for various biological activities nih.gov. Given the thiol-reactive nature of this compound and the thiol group in N-acetylcysteine, a reaction between a modified AEDANS structure and NAC or its derivatives could potentially yield new conjugates, although specific synthetic routes for such AEDANS-NAC derivatives were not found in the provided search results.

Rational Design of Structural Modifications for Enhanced Specificity, Stability, or Spectral Properties

Rational design of this compound analogues involves modifying its chemical structure to tune its properties. The core structure of this compound includes a naphthalene sulfonic acid moiety, an ethylenediamine linker, and an iodoacetyl reactive group wikipedia.orgsmolecule.com.

Specificity: Modifying the iodoacetyl group or the linker could potentially influence the probe's specificity towards different types of thiols or other nucleophilic residues. While 1,5-IAEDANS primarily reacts with thiols, it has been reported to react with a lysine residue in tropomyosin in some cases thermofisher.com. Structural modifications could aim to minimize such off-target reactions.

Stability: The stability of the iodoacetyl group, which is the reactive part, can be influenced by its chemical environment. Modifications could enhance the probe's stability in solution before reaction.

Spectral Properties: The naphthalene sulfonic acid moiety is responsible for the fluorescence of this compound, with a peak excitation at 336 nm and peak emission at 490 nm wikipedia.orgsmolecule.com. The extinction coefficient is 5700 M-1cm-1 wikipedia.org. Modifications to the naphthalene ring or the attached groups could alter the excitation and emission wavelengths, fluorescence intensity, quantum yield, or environmental sensitivity. For example, other naphthalene-based probes with different substitution patterns or attached groups exhibit varying spectral properties hawaii.edu. The solvatochromic nature of 1,5-IAEDANS, where its emission maximum shifts based on solvent polarity, is a key spectral property utilized in sensing the local environment of a protein nih.govrsc.org.

Comparative Analysis of Reactivity and Photophysical Characteristics with Related Thiol-Reactive Probes (e.g., 1,8-I-Aedans, Maleimide (B117702) Derivatives)

This compound belongs to a class of thiol-reactive fluorescent probes. Comparing its properties with related probes highlights its unique advantages and limitations.

1,8-I-Aedans: 1,8-I-Aedans is an isomer of this compound, differing in the position of the substituents on the naphthalene ring nih.gov. Both are iodoacetamide-based thiol-reactive probes ontosight.ainih.gov. While both react with cysteine residues, their different structures can lead to variations in spectral properties and how they report on the local environment. 1,8-IAEDANS is also used for protein labeling and modification, forming stable thioether bonds with cysteine residues ontosight.ai.

Maleimide Derivatives: Maleimide derivatives are another common class of thiol-reactive probes thermofisher.comresearchgate.net. They react with thiols via a Michael addition reaction, forming a stable thioether linkage researchgate.net. Compared to iodoacetamides like this compound, maleimides are generally considered more specific for thiols at neutral pH, as iodoacetamides can react with other nucleophiles like histidine and lysine residues at higher pH thermofisher.com. However, the stability of the maleimide-thiol adduct can be affected by retro-Michael reaction or ring-opening under certain conditions researchgate.net. Maleimide derivatives also offer a wide range of fluorophores with diverse spectral properties thermofisher.com. Studies have compared the labeling efficiency and resulting fluorescence properties of 1,5-IAEDANS and maleimide derivatives when labeling proteins wku.edu.

Comparative Properties (Illustrative, based on search findings):

Probe ClassReactive GroupPrimary TargetReaction MechanismTypical pH for Thiol ReactionPotential Off-Target Reactions (Higher pH)
This compoundIodoacetamideThiolsAlkylation> pH 6 wikipedia.orgLysine, Histidine thermofisher.com
1,8-I-AedansIodoacetamideThiolsAlkylationNot explicitly stated, likely similar to this compoundLikely similar to this compound
Maleimide DerivativesMaleimideThiolsMichael AdditionNeutral to slightly alkaline researchgate.netAmines (less reactive than thiols) researchgate.net

The choice between this compound, 1,8-I-Aedans, maleimide derivatives, and other thiol-reactive probes depends on the specific application, the desired spectral properties, the required selectivity, and the experimental conditions.

Steady-State Fluorescence Spectroscopy

The fluorescence of this compound is significantly influenced by its environment, particularly solvent polarity and pH smolecule.comcymitquimica.comthermofisher.com. The fluorescence intensity and emission maximum are sensitive to the degree of aqueous solvation interchim.frfishersci.co.uk. Studies have shown that the fluorescence intensity of 1,5-IAEDANS can be much higher in less polar solvents like methanol (B129727) and ethanol (B145695) compared to water-soluble phosphate (B84403) buffer researchgate.net. Concurrently, a correlative shift in the emission wavelength is observed in different solvents researchgate.net. The quantum yield of 1,5-IAEDANS has been reported to change significantly with solvent polarity, increasing in less polar environments researchgate.net. For instance, the quantum yield changes from 0.27 in water with an emission maximum around 520 nm, to 0.69 in ethanol with an emission maximum around 460 nm researchgate.net. The fluorescence properties of 1,5-IAEDANS conjugates frequently respond to ligand binding by undergoing spectral shifts and changes in fluorescence intensity determined by the degree of aqueous solvation interchim.frfishersci.co.uk.

The fluorescence of this compound is also sensitive to pH, being highly water-soluble above pH 4 or 6 wikipedia.orgsmolecule.cominterchim.frfishersci.co.uk. Changes in pH can affect the ionization state of the molecule or its local environment when conjugated to a biomolecule, leading to changes in fluorescence intensity and potentially emission maxima cymitquimica.comspiedigitallibrary.org.

Quantitative analysis of changes in fluorescence intensity and shifts in emission maxima of this compound conjugates provides valuable information about microenvironment perturbations. A blue shift in the emission peak (shift to shorter wavelengths) typically indicates that the fluorophore has moved to a less polar or more hydrophobic environment, while a red shift (shift to longer wavelengths) suggests a more polar or hydrophilic environment researchgate.net.

For example, when 1,5-IAEDANS is covalently attached to a cysteine side chain in a protein, a blue shift in the emission peak compared to free 1,5-IAEDANS can be observed, indicating shielding of the fluorescent moiety by the protein structure researchgate.netresearchgate.net. Changes in the fluorescence quantum yield and blue shifts in emission spectra have been observed upon protein-protein interactions, suggesting changes in the local environment of the 1,5-IAEDANS label researchgate.netresearchgate.net.

Fluorescence intensity changes can also report on microenvironment changes, such as partitioning into membranes researchgate.net. The fluorescence emission of IAEDANS can be quenched when it partitions into a hydrophobic environment like that of a small unilamellar vesicle (SUV) researchgate.net. The percentage of fluorescence quenching can be quantified to assess the extent of partitioning or changes in the accessibility of the labeled site to the aqueous solvent researchgate.net.

Data illustrating the sensitivity of 1,5-IAEDANS emission to solvent polarity:

SolventEmission Maximum (nm)Quantum Yield
Water (Phosphate Buffer)~5200.27
Ethanol~4600.69
MethanolData available but specific value not provided in sourceData available but specific value not provided in source

Note: Data compiled from source researchgate.net. Emission maximum for water is approximated from the text.

Time-Resolved Fluorescence Spectroscopy

Time-resolved fluorescence spectroscopy, including fluorescence lifetime and anisotropy measurements, provides dynamic information about the labeled molecule and its environment.

The fluorescence decay of this compound conjugates can be complex, often exhibiting multi-exponential kinetics, particularly when labeling proteins or other heterogeneous systems spiedigitallibrary.orgacs.org. This multi-exponential decay indicates the presence of multiple populations of the fluorophore, each experiencing a different microenvironment or possessing different motional properties spiedigitallibrary.org. Deconvolution of these complex decay profiles allows researchers to resolve the contributions of these different components, providing insights into the heterogeneity of the system acs.org. For instance, the fluorescence decay of 1,5-IAEDANS-labeled G-actin was found to contain two components, identified with a major labeling site and a minor labeling site or class of sites acs.org.

Fluorescence lifetime, the average time a fluorophore spends in the excited state before emitting a photon, is a sensitive parameter that can report on the local environment and dynamic processes such as quenching interchim.frfishersci.co.uk. This compound has a relatively long fluorescence lifetime, typically in the range of 10-15 nanoseconds, which is advantageous for fluorescence polarization and rotational studies smolecule.cominterchim.frfishersci.co.uk.

Measurements of 1,5-IAEDANS fluorescence lifetimes in diverse biological contexts have provided insights into protein conformation and dynamics. For example, changes in fluorescence lifetimes of 1,5-IAEDANS labeled proteins have been observed upon ligand binding or protein unfolding, reflecting alterations in the microenvironment and accessibility of the label to quenchers spiedigitallibrary.orgnih.gov. Studies on troponin C labeled with IAEDANS showed that lifetimes changed with pH and the addition of guanidine (B92328) hydrochloride, suggesting changes in quenching by neighboring residues spiedigitallibrary.org.

Fluorescence lifetime quenching studies using agents like acrylamide (B121943) have been used to probe the accessibility of 1,5-IAEDANS labeled sites in proteins, providing information about the exposure of these sites to the solvent acs.orgnih.gov.

Reported fluorescence lifetimes for 1,5-IAEDANS in different contexts:

ContextFluorescence Lifetime (ns)Notes
General Range10-15Relatively long lifetime advantageous for dynamic studies smolecule.cominterchim.frfishersci.co.uk
Apo-skeletal Troponin C (pH 7.2, 20°C)9 and 16Biexponential decay spiedigitallibrary.org
Apo-cardiac Troponin C (pH 7.2, 20°C)2.3 and 7Biexponential decay spiedigitallibrary.org
Denatured G-actin (with EDTA)~19.5Nearly single exponential decay acs.org
Native AEDANS-G-actin17.3 (major), 33.3 (minor)Two components acs.org

Note: Data compiled from sources spiedigitallibrary.orgacs.org. Specific lifetimes can vary depending on the labeled molecule and experimental conditions.

Time-resolved fluorescence anisotropy measurements using this compound are particularly useful for investigating the rotational mobility and conformational dynamics of labeled biomolecules interchim.frfishersci.co.uk. Fluorescence anisotropy decay reports on the rate and extent of rotational diffusion of the fluorophore, which is influenced by the size and shape of the molecule it is attached to, as well as the local flexibility of the labeling site ncbs.res.in.

Studies utilizing 1,5-IAEDANS anisotropy have provided insights into protein folding, segmental flexibility, and long-range chain dynamics nih.govncbs.res.in. For example, time-resolved fluorescence anisotropy measurements on 1,5-IAEDANS labeled proteins under unfolding conditions have indicated that the level of flexibility can increase with denaturant concentration ncbs.res.in. Anisotropy decay analysis can reveal different rotational correlation times corresponding to various types of motion, such as local wobbling of the probe, segmental dynamics of the polypeptide backbone, and slower, long-range chain dynamics acs.org.

Fluorescence Anisotropy and Polarization Studies

Fluorescence polarization (FP) and anisotropy measurements are powerful techniques used to study the rotational diffusion and molecular mobility of fluorescently labeled molecules csic.esmdpi.com. When a fluorophore is excited with polarized light, the emitted light's polarization depends on the molecule's rotational speed during the excited state lifetime csic.esmdpi.com. If the molecule rotates slowly, the emitted light remains highly polarized. Conversely, fast rotation leads to depolarization of the emitted light csic.esmdpi.com. This compound, when conjugated to biomolecules, can be used to probe their rotational dynamics.

Measurement of Rotational Diffusion and Molecular Mobility of this compound Conjugates

Research Findings:

Time-resolved fluorescence anisotropy measurements using 1,5-IAEDANS have been employed to study residue-level rotational diffusion in chemically unfolded proteins ncbs.res.in. These studies revealed that the level of rotational freedom is not uniform along the polypeptide chain ncbs.res.in.

The rotational dynamics derived from these measurements indicated that flexibility increased with increasing denaturant concentration and showed a graded increase towards the C-terminal end in one study ncbs.res.in.

Fluorescence polarization anisotropy measurements on 1,5-IAEDANS-labeled myosin subfragment 1 have provided insights into the orientation of the probe relative to the protein's hydrodynamic principal axis moleculardepot.compsu.edu.

Studies on labeled muscle fibers have used 1,5-IAEDANS to investigate the rotational dynamics of myosin cross-bridges, suggesting restraints on their motion in certain states pnas.org.

Analysis of Protein Conformational Changes and Ligand-Induced Dynamics

Changes in protein conformation or the binding of ligands can alter the rotational diffusion of the protein, which can be detected through changes in the fluorescence anisotropy of a conjugated fluorophore like this compound mdpi.com. If the fluorophore is attached to a flexible part of the protein or in a region affected by conformational changes, its local mobility and thus the fluorescence anisotropy will change upon these events.

Research Findings:

Fluorescence polarization anisotropy measurements have been used to detect domain motion in proteins like NADPH-cytochrome P450 oxidoreductase labeled with EDANS (a related fluorophore to IAEDANS) biorxiv.org. Two distinct dynamic modes were observed, interpreted as global tumbling and local domain motion biorxiv.org.

Studies on the MgADP state of muscle cross-bridges using 1,5-IAEDANS labeling and fluorescence polarization have provided information about the attitude and dynamics of the S-1 moieties moleculardepot.compnas.org.

Determination of Absorption and Emission Dipole Orientations in Dye-Labeled Biomolecules

Fluorescence anisotropy can also provide information about the orientation of the absorption and emission dipoles of the fluorophore relative to a fixed reference frame or the molecule it is attached to psu.edu. This is particularly relevant when the fluorophore's motion is restricted. By analyzing the anisotropy decay, researchers can infer details about the orientation and wobbling motion of the probe.

Research Findings:

Probe studies using 1,5-IAEDANS-labeled myosin subfragment 1 have aimed to indicate the orientation of the probe relative to the hydrodynamic principal axis frame of the protein fragment psu.edu.

Steady-state fluorescence polarization anisotropy measurements in FRET studies using AEDANS as an acceptor have suggested limited motion of the acceptor, putting constraints on its use as a simple spectroscopic ruler in certain contexts nih.govoup.com.

Fluorescence Resonance Energy Transfer (FRET) Applications

Fluorescence Resonance Energy Transfer (FRET) is a distance-dependent non-radiative energy transfer process that occurs between a donor fluorophore and an acceptor molecule when they are in close proximity (typically 10-100 Å) thermofisher.comnih.gov. The efficiency of FRET is highly sensitive to the distance between the donor and acceptor, making it a valuable tool for measuring intermolecular distances and conformational changes in biological systems thermofisher.comnih.gov. For FRET to occur, there must be significant overlap between the emission spectrum of the donor and the absorption spectrum of the acceptor, and the transition dipole orientations of the donor and acceptor should be approximately parallel thermofisher.com.

This compound as a Versatile Donor or Acceptor in FRET Pairings

This compound possesses spectral properties that allow it to function as either a donor or an acceptor in FRET experiments, depending on the chosen FRET partner wikipedia.orgsmolecule.com. Its absorption spectrum overlaps well with the emission spectrum of tryptophan, making it useful as an acceptor in FRET experiments with tryptophan as the donor wikipedia.org. Conversely, 1,5-IAEDANS can also serve as a resonance energy donor to fluorophores such as fluorescein, Alexa Fluor 488, Oregon Green, and BODIPY FL wikipedia.org.

Table 1: Common FRET Pairs Involving IAEDANS/EDANS and their Förster Radii (R₀)

DonorAcceptorR₀ (Å)Reference
IAEDANSFluorescein46 thermofisher.comnih.gov
EDANSDabcyl33 thermofisher.comnih.govlifetein.com
IAEDANS5-IAF49 aatbio.com
IAEDANSFITC49 aatbio.com
TryptophanAEDANS (Acceptor)~20* oup.com

*Note: The R₀ value for the Tryptophan-AEDANS pair can vary depending on the specific context and environment. A study on metallothionein (B12644479) used this pair and calculated distances around 19.7 to 20.1 Å, consistent with FRET occurring oup.com.

Quantitative Determination of Intermolecular Distances and Spatial Relationships in Biological Architectures

The distance dependence of FRET efficiency (scaling as the inverse sixth power of the distance, r⁶) allows for the quantitative determination of distances between the donor and acceptor molecules thermofisher.comnih.govnih.gov. By measuring the FRET efficiency, the distance between the labeled sites can be calculated using the Förster radius (R₀), which is the distance at which energy transfer is 50% efficient thermofisher.comnih.gov. This capability makes FRET with this compound a valuable tool for probing the spatial organization and conformational changes within biological macromolecules and complexes nih.govthermofisher.com.

Research Findings:

FRET has been used to measure intra- and intermolecular distances in protein complexes nih.gov.

Studies employing 1,5-IAEDANS as a FRET acceptor, with tryptophan as a donor, have been used to measure distances and monitor changes during metal binding and removal in metallothioneins nih.govoup.com. These studies demonstrated that FRET with this pair could report on distance changes within the protein oup.com.

FRET strategies incorporating EDANS (related to IAEDANS) as a donor have been applied in fluorescence-based assays to monitor enzymatic activity, such as protease cleavage, by placing the donor and a quencher (acceptor like Dabcyl) on either side of a cleavage site lifetein.comsciforum.net. Cleavage separates the FRET pair, leading to an increase in donor fluorescence lifetein.com.

1,5-IAEDANS has been used as a FRET acceptor in studies probing the folding landscape of membrane proteins nih.gov. By labeling specific cysteine residues in a protein with 1,5-IAEDANS and using a tryptophan residue as a donor, researchers can measure distances and infer conformational changes during folding nih.gov.

Monitoring Protein-Protein Interactions and Allosteric Conformational Dynamics via FRET Efficiency

This compound is an effective probe for Förster Resonance Energy Transfer (FRET) experiments, a technique used to measure distances and detect interactions between molecules, as well as monitor conformational changes within proteins smolecule.comfishersci.co.ukbu.edu. Its absorption spectrum exhibits good overlap with the emission spectrum of tryptophan, allowing it to function as a FRET acceptor when tryptophan is the donor wikipedia.orgsmolecule.comnih.gov. Conversely, this compound can also serve as a resonance energy donor to other fluorophores such as fluorescein, Alexa Fluor 488, Oregon Green, and BODIPY FL, provided their absorption spectra overlap with this compound' emission wikipedia.orgfishersci.co.uk.

The sensitivity of this compound' fluorescence to its environment makes its conjugates responsive to ligand binding or conformational changes, often resulting in spectral shifts and alterations in fluorescence intensity smolecule.comfishersci.co.uk. This characteristic allows researchers to monitor these molecular events by observing changes in the fluorescence properties of the attached this compound label fishersci.co.uk.

Research has demonstrated the application of this compound in monitoring protein-protein interactions and allosteric conformational dynamics. For instance, FRET studies utilizing this compound labeled proteins have been employed to investigate the folding reactions of membrane proteins, providing insights into tertiary structure changes during insertion and folding into lipid bilayers nih.gov. In studies of protein unfolding, time-resolved fluorescence anisotropy measurements of proteins labeled with this compound have been used to assess sequence-specific flexibility and rotational dynamics under denaturing conditions, revealing non-uniform flexibility along the polypeptide chain ncbs.res.in. Furthermore, this compound labeled proteins have been used in stopped-flow experiments to measure the rates of protein-peptide association and dissociation, highlighting its utility in kinetic studies of molecular interactions biorxiv.org.

The efficiency of FRET, which is dependent on the distance between the donor and acceptor probes, can be quantified to estimate intramolecular and intermolecular distances within the range of 10–100 Å bu.edu. Changes in FRET efficiency upon binding or conformational change provide valuable data on the dynamics of these processes bu.edu.

Integration with Mass Spectrometry and Advanced Chromatographic Techniques

The incorporation of a fluorescent label like this compound into peptides and proteins facilitates their detection and analysis using techniques that integrate fluorescence detection with mass spectrometry and chromatography.

Fluorescence-Based Peptide Quantification Methodologies Utilizing this compound Labeling

This compound can be used as a versatile fluorescence-based tool for peptide quantification acs.orgacs.org. Its distinct spectral properties, with excitation and emission maxima well-separated from protein chromophores, contribute to its effectiveness in this application acs.org. The detection limit for this compound labeled proteins can be in the subpicomolar range acs.org.

Studies have shown that the fluorescence intensity of this compound labeled peptides is directly proportional to the peptide concentration, enabling the generation of standard curves for quantification acs.org. This fluorescence-based quantification can be coupled with liquid chromatography and mass spectrometry for comprehensive analysis of labeled peptide mixtures acs.orgnih.gov.

Development of Fractionation Strategies for this compound Labeled Peptides (e.g., Immobilized Metal Affinity Chromatography, IMAC)

Labeling peptides with this compound can be integrated with fractionation strategies to reduce sample complexity and enrich for labeled species prior to analysis acs.orgacs.org. One such strategy involves the use of Immobilized Metal Affinity Chromatography (IMAC) acs.orgacs.org. Although this compound contains a sulfonic acid moiety, which might suggest interaction with IMAC, studies have demonstrated that Ga(III)-IMAC can be used to bind and elute AEDANS-labeled peptides acs.org.

A typical IMAC protocol for this compound labeled peptides involves reducing and labeling the protein with this compound, followed by enzymatic digestion acs.org. The resulting peptide mixture is then incubated with IMAC beads at a low pH, washed, and the bound peptides are eluted in a basic solution acs.org. This approach can effectively recover AEDANS-labeled peptides and reduce the complexity of the peptide mixture, as demonstrated with proteins like BSA and β-lactalbumin acs.org.

An alternative solid-phase fractionation approach involves coupling this compound to a photocleavable resin, allowing for the labeling and isolation of thiol-containing peptides with a modified-AEDANS label acs.orgacs.org. This method has been shown to enrich cysteine-containing peptides more specifically than the IMAC strategy acs.orgacs.org.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FL) for Selective Thiol Compound Analysis

The inherent fluorescence of this compound makes it an ideal label for analysis using High-Performance Liquid Chromatography coupled with Fluorescence Detection (HPLC-FL) acs.orgacs.org. This hyphenated technique allows for the selective detection and analysis of this compound labeled thiol-containing compounds within complex samples lookchem.com.

When this compound labeled peptides are separated by reversed-phase LC, an on-line fluorescence detector can generate fluorescence-based elution profiles acs.org. These profiles correlate with the presence and abundance of the labeled peptides, providing a sensitive method for their detection and relative quantification acs.org. The dynamic range of detection and quantification can be further enhanced by also employing on-line UV absorbance detection at the appropriate wavelength for this compound acs.org.

HPLC-FL using this compound as a derivatization agent is also employed in analytical chemistry for the detection and quantification of thiol-containing compounds in various sample types, including biological, environmental, and industrial samples lookchem.com.

Mass Spectrometric Characterization of this compound Modified Peptides and Proteins

Integration of fluorescence detection with mass spectrometry provides a powerful platform for the characterization of this compound modified peptides and proteins acs.orgacs.orgnih.gov. Following chromatographic separation and fluorescence detection, the labeled species can be subjected to mass spectrometric analysis for identification and structural elucidation acs.orgnih.gov.

Electrospray Ionization Mass Spectrometry (ESI-MS) in positive ion mode can detect AEDANS-labeled peptides with good sensitivity, comparable to that of unlabeled peptides acs.orgnih.gov. Collision-induced dissociation (CID) of fluorescent AEDANS-peptides yields readily interpretable product ion spectra with the fluorescent label remaining intact acs.orgnih.gov. This allows for de novo peptide sequencing and identification of the labeling site acs.orgnih.gov.

Micro-LC-ESI-MS systems equipped with on-line fluorescence detectors and quadrupole time-of-flight (Q-TOF) mass spectrometers have been successfully used to generate fluorescence-based elution profiles and corresponding positive ion mass spectra of AEDANS-labeled peptides acs.orgnih.gov. This integrated approach allows for sensitive detection, accurate mass measurement, and fragmentation analysis of the labeled species, providing detailed information about the modified peptides and proteins acs.orgnih.gov.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound (5-({2-[(iodoacetyl)amino]ethyl}amino)naphthalene-1-sulfonic acid)91621
Tryptophan6305
Fluorescein3013
Alexa Fluor 48816219791
Oregon Green160069432
BODIPY FL160069432
BSA (Bovine Serum Albumin)51702587
β-lactalbumin16132307
Iodoacetamide (IAA)3766
Acrylamide6579
Potassium Iodide (KI)4873
Guanidine Hydrochloride (GdnHCl)3624
Urea1172
Thionitrobenzoate (TNB)160069432
5-IAF (5-Iodoacetamidofluorescein)218932
N-[4-(dimethylamino)-3,5-dinitrophenyl]-maleimide (DDPM)160069432
Calmodulin (CaM)16137711
Troponin C (TnC)16137707
Troponin I (TnI)16137708
Ribosomal Protein S19 (RPS19)16157917
Outer Membrane Protein A (OmpA)16137695
β-lactoglobulin (β-lg)16132307
Riboflavin (RF)1132
α-crystallin16137709
βB2-crystallin16137710
Decorsin16137712
Neurogranin (Ng)16133974
Sarcoplasmic Reticulum Ca2+,Mg2+-ATPase16137713
2-mercaptoethanol871
Badan160069432
ADIFAB160069432
Pyrene Maleimide160069432
Alexa Fluor 350 Maleimide160069432
Pacific Orange Maleimide160069432
Pacific Blue160069432
Barstar16137714
Acrylodan (6-acryloyl-2-dimethylaminonaphthalene)160069432
N-acetyl-1-tryptophanamide (NATA)160069432
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)6079
2-nitro-5-thiocyanobenzoic acid (NTCB)160069432
BODIPY-IA (N-(4,4-Difluoro-1,3,5,7-tetramethyl-4-bora-3a,4a-diaza-s-indacene-2-yl) iodoacetamide)160069432
Spectrin135630157
Iodoacetamide (IAM)3766

This compound, chemically known as 5-({2-[(iodoacetyl)amino]ethyl}amino)naphthalene-1-sulfonic acid, is a prominent organic fluorophore extensively employed in fluorescence spectroscopy for the labeling and study of biological molecules wikipedia.orgsmolecule.com. Its significance in biochemical research is largely attributed to its specific reactivity with thiol groups, enabling the formation of stable covalent conjugates with cysteine residues in proteins and peptides smolecule.comlookchem.com. This selective labeling capability, coupled with its favorable spectroscopic characteristics, positions this compound as a valuable probe for diverse applications, including the investigation of molecular interactions and conformational dynamics wikipedia.orgsmolecule.comfishersci.co.uk.

Monitoring Protein-Protein Interactions and Allosteric Conformational Dynamics via FRET Efficiency

This compound serves as a versatile probe in Förster Resonance Energy Transfer (FRET) experiments, a technique adept at determining molecular distances and detecting interactions or conformational changes smolecule.comfishersci.co.ukbu.edu. Its spectral properties make it suitable for use as either a FRET donor or acceptor. Specifically, the absorption spectrum of this compound overlaps effectively with the emission spectrum of tryptophan, allowing it to function as an acceptor in FRET pairs where tryptophan is the donor wikipedia.orgsmolecule.comnih.gov. Conversely, this compound can act as a FRET donor to fluorophores such as fluorescein, Alexa Fluor 488, Oregon Green, and BODIPY FL, provided there is sufficient spectral overlap between its emission and the acceptor's absorption wikipedia.orgfishersci.co.uk.

The fluorescence of this compound conjugates is notably sensitive to the local environment, including changes induced by ligand binding or protein conformational shifts smolecule.comfishersci.co.uk. These events can lead to detectable spectral shifts and changes in fluorescence intensity, providing a means to monitor such molecular processes fishersci.co.uk.

Studies have successfully utilized this compound in FRET-based investigations of protein-protein interactions and allosteric conformational dynamics. For example, FRET studies employing proteins labeled with this compound have offered insights into the folding mechanisms of membrane proteins, detailing tertiary structure rearrangements during their insertion and folding into lipid bilayers nih.gov. Time-resolved fluorescence anisotropy measurements of this compound labeled proteins have been applied to assess the flexibility and rotational dynamics of polypeptide chains under denaturing conditions, revealing variations in flexibility along the sequence ncbs.res.in. Furthermore, this compound labeled proteins have been used in kinetic studies, such as stopped-flow experiments, to determine the rates of protein-peptide association and dissociation biorxiv.org.

The efficiency of FRET is directly related to the distance between the donor and acceptor probes, making it possible to estimate intramolecular and intermolecular distances in the 10–100 Å range bu.edu. Quantifying changes in FRET efficiency provides valuable data on the dynamics of binding and conformational transitions bu.edu.

Integration with Mass Spectrometry and Advanced Chromatographic Techniques

The fluorescent properties of this compound facilitate the detection and analysis of labeled peptides and proteins when integrated with mass spectrometry and chromatographic techniques.

Fluorescence-Based Peptide Quantification Methodologies Utilizing this compound Labeling

This compound is recognized as a versatile fluorescent label for peptide quantification acs.orgacs.org. Its spectral characteristics, including excitation and emission maxima distinct from those of intrinsic protein chromophores, contribute to its effectiveness in this application acs.org. The detection limits for proteins labeled with this compound can reach the subpicomolar range acs.org.

Research indicates a linear relationship between the fluorescence intensity of this compound labeled peptides and their concentration, allowing for accurate quantification using standard curves acs.org. This fluorescence-based quantification can be combined with liquid chromatography and mass spectrometry for comprehensive analysis of complex peptide mixtures acs.orgnih.gov.

Development of Fractionation Strategies for this compound Labeled Peptides (e.g., Immobilized Metal Affinity Chromatography, IMAC)

Labeling peptides with this compound can be coupled with fractionation techniques to simplify complex samples and enrich for the labeled species before analysis acs.orgacs.org. Immobilized Metal Affinity Chromatography (IMAC) is one such strategy that has been applied acs.orgacs.org. Despite the presence of a sulfonic acid group in this compound, studies have shown that Ga(III)-IMAC can be effectively used for the binding and elution of AEDANS-labeled peptides acs.org.

A typical workflow for IMAC-based fractionation of this compound labeled peptides involves the reduction and labeling of the protein with this compound, followed by enzymatic digestion acs.org. The peptide mixture is then applied to IMAC beads at a low pH, washed, and the bound labeled peptides are eluted under basic conditions acs.org. This method has been demonstrated to efficiently recover AEDANS-labeled peptides and reduce sample complexity, as shown in studies with BSA and β-lactalbumin acs.org.

An alternative solid-phase approach involves immobilizing this compound on a photocleavable resin, enabling the specific labeling and isolation of thiol-containing peptides with a modified-AEDANS label acs.orgacs.org. This technique has been reported to provide a more specific enrichment of cysteine-containing peptides compared to the IMAC strategy acs.orgacs.org.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FL) for Selective Thiol Compound Analysis

The intrinsic fluorescence of this compound makes it an excellent choice for detection using High-Performance Liquid Chromatography coupled with Fluorescence Detection (HPLC-FL) acs.orgacs.org. This hyphenated technique allows for the selective and sensitive analysis of thiol-containing compounds that have been labeled with this compound within complex matrices lookchem.com.

When this compound labeled peptides are separated by reversed-phase LC, an on-line fluorescence detector can generate fluorescence chromatograms that correspond to the elution of the labeled species acs.org. These profiles are useful for detecting and relatively quantifying the labeled peptides acs.org. The sensitivity and dynamic range of detection can be further improved by incorporating on-line UV absorbance detection at the absorption maximum of this compound acs.org.

HPLC-FL, utilizing this compound as a derivatization reagent, is also a valuable tool in analytical chemistry for the detection and quantification of thiol compounds in various sample types, including biological, environmental, and industrial samples lookchem.com.

Mass Spectrometric Characterization of this compound Modified Peptides and Proteins

The combination of fluorescence detection with mass spectrometry provides a powerful approach for the detailed characterization of peptides and proteins modified with this compound acs.orgacs.orgnih.gov. After separation by chromatography and detection by fluorescence, the labeled species can be directed to a mass spectrometer for identification and structural analysis acs.orgnih.gov.

Electrospray Ionization Mass Spectrometry (ESI-MS) in positive ion mode has been shown to detect AEDANS-labeled peptides with sensitivity comparable to that of their unlabeled counterparts acs.orgnih.gov. Collision-induced dissociation (CID) of fluorescent AEDANS-peptides produces readily interpretable fragmentation patterns, with the fluorescent label typically remaining intact acs.orgnih.gov. This allows for de novo sequencing of the labeled peptides and precise localization of the modification site acs.orgnih.gov.

Integrated systems, such as micro-LC-ESI-MS with on-line fluorescence detection and Q-TOF mass spectrometry, have been successfully applied to generate fluorescence elution profiles and corresponding positive ion mass spectra of AEDANS-labeled peptides acs.orgnih.gov. This integrated workflow provides a comprehensive analysis platform for sensitive detection, accurate mass determination, and structural characterization of this compound modified peptides and proteins acs.orgnih.gov.

Computational and Theoretical Investigations of 1,5 I Aedans and Its Bioconjugates

Quantum Mechanical (QM) and Density Functional Theory (DFT) Studies

QM and DFT calculations are fundamental tools for investigating the electronic structure and properties of molecules. For fluorophores like 1,5-I-Aedans, these methods are used to understand their absorption and emission characteristics, the nature of their excited states, and how these properties are influenced by their chemical structure and environment.

Elucidation of Electronic Structure and Excited State Properties of this compound

QM and DFT calculations can provide detailed information about the ground and excited electronic states of this compound jackwestin.comscipost.org. These studies typically involve calculating the molecular orbitals (such as HOMO and LUMO), transition energies, and oscillator strengths, which relate to the molecule's absorption and emission spectra researchgate.net. By modeling the molecule's structure and electron distribution, computational methods can help explain its characteristic fluorescence properties, including its excitation maximum around 336-337 nm and emission maximum around 480-490 nm wikipedia.orgacs.org. The sensitivity of IAEDANS fluorescence to local environmental changes is attributed to its large dipole moment, particularly in the excited state acs.orghawaii.edu. This large excited-state dipole moment makes it highly sensitive to the polarity of its surroundings, influencing its quantum yield and emission wavelength hawaii.eduevidentscientific.com.

Theoretical studies can also explore the potential energy surfaces of this compound in different electronic states, providing insights into possible non-radiative decay pathways that can lead to fluorescence quenching epfl.ch.

Rational Design Principles for Modulating Photophysical Characteristics and Reactivity

Computational studies can inform the rational design of new fluorescent probes or modifications to existing ones like this compound to tune their photophysical properties or reactivity researchgate.net. By computationally exploring the effects of structural modifications, such as adding different functional groups or altering the linker to the reactive group, researchers can predict changes in electronic structure, absorption/emission spectra, and quantum yield researchgate.netgoogle.com.

Furthermore, QM/DFT calculations can investigate the reactivity of the iodoacetyl group of this compound towards thiols, providing insights into the reaction mechanism and potential factors that influence labeling efficiency and specificity researchgate.net. Understanding the electronic and steric factors governing the reaction can aid in designing more efficient or selective labeling agents.

Molecular Dynamics (MD) Simulations of this compound Labeled Biomolecules

Molecular Dynamics (MD) simulations are powerful tools for studying the time-dependent behavior of molecules and their interactions in realistic environments, such as aqueous solutions or lipid bilayers escholarship.orgnsf.gov. When applied to this compound labeled biomolecules, MD simulations can provide dynamic information about the fluorophore's movement, its interaction with the surrounding environment and the biomolecule, and how these dynamics affect its fluorescence properties.

Simulation of Conformational Flexibility and Rotational Dynamics of the Fluorophore in Different Environments

Simulations can explore how different environments, such as variations in solvent viscosity, temperature, or the presence of membranes, affect the rotational correlation times of the attached fluorophore escholarship.orgncbs.res.in. This is particularly relevant when this compound is used to probe local protein dynamics or membrane properties acs.orghawaii.edu.

Investigation of Solvent Effects on Fluorescence Properties and Quenching Mechanisms

MD simulations, often combined with QM/MM (Quantum Mechanics/Molecular Mechanics) approaches, can be used to investigate the influence of solvent polarity and composition on the fluorescence properties of this compound evidentscientific.comnih.gov. The sensitivity of this compound fluorescence to solvent polarity makes it a useful probe for characterizing the microenvironment of its attachment site on a biomolecule acs.orghawaii.edu.

Simulations can model the interactions between the fluorophore and solvent molecules, such as hydrogen bonding or dipolar interactions, and assess how these interactions affect the energy levels of the ground and excited states, leading to spectral shifts (solvatochromism) and changes in quantum yield evidentscientific.comnih.gov. MD can also help to elucidate fluorescence quenching mechanisms, such as dynamic quenching by collisional encounters with quenchers or static quenching through the formation of non-fluorescent complexes researchgate.netbldeasbkcp.ac.in. By simulating the diffusion and interaction of potential quenchers with the labeled biomolecule, researchers can gain insights into the quenching pathways.

Computational Modeling of FRET Efficiency and Inter-Chromophore Distance Calculations within Bioconjugates

Molecular Dynamics simulations are valuable for modeling Förster Resonance Energy Transfer (FRET) between this compound (often used as a donor or acceptor) and another chromophore within a bioconjugate nih.govuq.edu.aunih.gov. FRET efficiency is highly dependent on the distance and relative orientation between the donor and acceptor fluorophores nih.govnih.gov.

MD simulations can provide ensembles of conformations for the bioconjugate, allowing for the calculation of distance distributions between the attached fluorophores uq.edu.aunih.gov. These distance distributions can then be used to predict FRET efficiencies or to interpret experimentally measured FRET data nih.govnih.gov. Computational modeling can account for the flexibility of the linker and the protein, which can lead to a range of inter-dye distances rather than a single fixed value ncbs.res.innih.gov. This is particularly important for understanding FRET in flexible systems like unfolded proteins or intrinsically disordered proteins ncbs.res.in. By comparing simulated FRET efficiencies or distance distributions with experimental results, researchers can validate structural models and gain insights into the conformational landscape of the bioconjugate ncbs.res.innih.gov.

Computational approaches, such as Monte Carlo simulations, can also be used to model FRET in systems with multiple donors and acceptors or complex geometries, complementing MD simulations uq.edu.au.

Table: Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound91621

Data Table: Selected Photophysical Properties of 1,5-IAEDANS

PropertyValueNotesSource
Peak Excitation Wavelength336 - 337 nm wikipedia.orgacs.org
Peak Emission Wavelength480 - 490 nmVaries with environment wikipedia.orgacs.org
Extinction Coefficient5700 - 6100 M⁻¹cm⁻¹At excitation maximum wikipedia.orgacs.org
Quantum Yield (typical)~0.61In certain environments/conditions nih.govnih.gov
Fluorescence Lifetime12 - 20 nsWhen attached to a protein; can be multi-exponential nih.gov

In Silico Prediction of Thiol Reactivity and Labeling Efficiency

The primary reactivity of this compound is with sulfhydryl groups, predominantly the thiol side chain of cysteine residues in proteins nih.govwikidata.org. This reaction occurs via the iodoacetyl group, which undergoes nucleophilic substitution with the deprotonated thiol. The specificity and efficiency of this labeling reaction are crucial for the successful application of this compound as a probe.

While direct in silico prediction studies specifically detailing the reaction rate or precise labeling efficiency of this compound with various protein thiols were not extensively found in the search results, computational chemistry methods can provide insights into the factors governing this reactivity. Quantum mechanical calculations, for instance, could be used to study the reaction mechanism between the iodoacetyl group and a model thiol, assessing activation energies and transition states. Such calculations could help explain the preference for thiols over other nucleophilic residues under specific conditions.

Furthermore, the local environment of a cysteine residue within a protein significantly influences its reactivity. Factors such as solvent accessibility, local pKa, and the presence of nearby charged or polar residues can affect the nucleophilicity of the thiol group. Molecular dynamics (MD) simulations could be employed to explore the dynamic accessibility of cysteine residues in a protein structure, providing a theoretical basis for understanding why certain thiols are more "reactive" or accessible to labeling than others swisslumix.com. Experimental studies have demonstrated differential reactivity of thiol groups in proteins like myosin with this compound, highlighting the influence of protein conformation on labeling nih.govnih.govfishersci.ca. For example, the transformation of chicken gizzard myosin from a 6S to a 10S conformation drastically decreased the reactivity of SH1-type thiol groups with IAEDANS nih.gov. Similarly, trinitrophenylation of scallop myosin lowered the reactivity of the SH1-type thiol with N-(iodoacetyl)-N'-(5-sulfo-1-naphthyl)ethylenediamine nih.gov.

Experimental determination of labeling efficiency is commonly performed using spectroscopic methods, utilizing the extinction coefficient of this compound at its maximum absorption wavelength (typically around 336 nm) nih.govnih.govmpg.de. Studies have reported high labeling efficiencies, such as 99 ± 0.5% for IAEDANS labeling of purified cysteine mutants of a Cry1A toxin nih.gov and >95% labeling efficiency for TDP-43 mutants mpg.de. Another study on Staphylococcal protein A mutants reported labeling determined to be greater than 89% scispace.com. While these are experimental values, computational approaches could potentially be used to predict the likelihood of a cysteine residue being labeled based on its structural context and accessibility within the protein, complementing experimental efficiency measurements.

Computational Analysis of Protein-Probe Interactions and Binding Sites

Computational methods are increasingly integrated with experimental techniques utilizing fluorescent probes like this compound to gain a deeper understanding of protein structure, dynamics, and interactions. The sensitivity of this compound fluorescence to its microenvironment allows it to report on conformational changes and binding events nih.govnih.gov. When conjugated to a protein, the probe's spectral properties (e.g., emission intensity and wavelength) and rotational dynamics (measured by fluorescence anisotropy) can change upon ligand binding or protein-protein interaction fishersci.canih.govnih.govuni.lunih.gov.

Molecular dynamics (MD) simulations are a powerful tool for interpreting these experimental observations. By simulating the movement of atoms and molecules over time, MD can provide insights into the flexibility of the protein, the accessibility of the labeling site, and how the environment around the attached probe changes during a biological process swisslumix.com. For instance, MD simulations were used in conjunction with site-directed spectroscopic probes, including IAEDANS, to study the structural dynamics of cardiac myosin-binding protein C (cMyBP-C) nih.gov. These simulations revealed that phosphorylation induced a large structural change in the disordered motif region, unmasking a potential protein-protein interaction site, which correlated with experimental data nih.gov. Another study utilized MD simulations to explore the unfolded forms of barstar protein labeled with 1,5-IAEDANS or acrylodan, showing that rotational dynamics derived from fluorescence anisotropy measurements indicated non-uniform flexibility along the polypeptide chain swisslumix.com.

Computational analysis can also aid in identifying potential binding sites on proteins. While this compound itself is primarily a reporter molecule covalently attached to a specific site, the information gained from its fluorescence can inform computational docking or molecular mechanics studies aimed at understanding how ligands or other proteins interact with the labeled protein. For example, changes in this compound fluorescence upon ATP binding to Ca2+-ATPase indicated conformational changes at the catalytic site fishersci.cauni.lu. This experimental data can be used to validate or refine computational models of ATP binding and the resulting structural rearrangements. Similarly, studies on the interaction of tropomyosin with troponin and actin, using tropomyosin labeled with N-iodoacetyl-N'-(5-sulfo-1-naphthyl)ethylenediamine, showed decreased flexibility upon interaction, providing experimental constraints for computational modeling of these protein complexes nih.gov.

Fluorescence resonance energy transfer (FRET) experiments using this compound as a donor or acceptor provide distance constraints between the probe and another fluorophore or a naturally fluorescent residue like tryptophan nih.govfishersci.canih.govwikipedia.orgabsin.cn. Computational modeling can then use these distances to build or validate structural models of the protein or protein complex. For example, FRET efficiency measurements between IAEDANS labeled at a specific thiol (SH1) and trinitrophenyl (TNP) labeled at a reactive lysine (B10760008) residue in myosin subfragment 1 were used to calculate the apparent interchromophore distance, providing spatial information about these key residues fishersci.ca. FRET studies with 1,5-IAEDANS have also been used to estimate distances between residues in bacterial adenylyl cyclase toxins and calmodulin, aiding in understanding their interaction nih.gov.

Table 1: Experimental Labeling Efficiency of this compound

Protein/SystemLabeling Site(s)Reported EfficiencyReference
Cry1A MutantsCysteine mutants99 ± 0.5% nih.gov
TDP-43tRRM MutantsSingle cysteine positions (C175, C198, C244)>95% mpg.de
Staphylococcal protein A B domain mutantEngineered unique thiol>89% scispace.com
W9F αA-crystallinNot specified (labeled with IAEDANS)~0.5 mol of IAEDANS/mol of protein subunit absin.cn

Table 2: Examples of Protein Systems Studied Using this compound and Computational Analysis

Protein/SystemExperimental Technique(s) with this compoundComplementary Computational Method(s)Insights GainedReference
Cardiac myosin-binding protein C (cMyBP-C)TR-FRET (with IAEDANS and FMal)Microsecond MD simulationsStructural changes upon phosphorylation, identification of a new binding site. nih.gov
Barstar protein (unfolded forms)Time-resolved fluorescence anisotropy decayMD simulationsSequence-specific flexibility, denaturant-dependent non-random structure. swisslumix.com
Myosin subfragment 1FRET (IAEDANS as donor, TNP as acceptor)Förster equation calculationApparent distance between SH1 thiol and reactive lysine. fishersci.ca
Bacterial adenylyl cyclase toxins and calmodulinSteady-state FRET (IAEDANS as donor)Förster equation calculationDistance estimations between residues during interaction. nih.gov
Sarcoplasmic reticulum Ca2+-ATPaseFluorescence anisotropy, total fluorescence(Implicit in interpretation of conformational changes)Conformational changes upon Ca2+ and ATP binding. fishersci.cauni.lu
Tropomyosin interaction with troponin and actinAnisotropy decay measurements(Implicit in interpretation of flexibility changes)Changes in flexibility upon protein interaction. nih.gov

Applications of 1,5 I Aedans in Advanced Biological Research

Investigations into Protein Structure, Function, and Dynamics

The application of 1,5-I-Aedans in studying protein structure, function, and dynamics often involves its covalent attachment to specific amino acid residues, typically cysteine, within the protein of interest acs.orgcymitquimica.com. This allows researchers to monitor localized changes or distances through fluorescence measurements.

Site-Specific Cysteine Labeling for Probing Local and Global Protein Conformational Changes

Site-specific labeling of cysteine residues with this compound is a common technique to investigate protein conformational changes acs.orgcymitquimica.com. The fluorescence properties of this compound, such as emission spectrum and anisotropy, are sensitive to the polarity and viscosity of its local environment cymitquimica.com. By attaching this compound to a specific cysteine residue, researchers can monitor changes in the protein's conformation that affect the environment around the label. This approach has been used to study the dynamics of intrinsically disordered proteins and the structural transitions in unfolded proteins ncbs.res.inacs.org. For instance, time-resolved fluorescence anisotropy measurements on barstar labeled with 1,5-IAEDANS at different cysteine positions revealed residue-specific flexibility and indicated the presence of non-random structures in the unfolded state ncbs.res.in.

Elucidating Protein Folding Pathways and Unfolding Intermediates

This compound is employed in kinetic studies to elucidate protein folding pathways and identify transient unfolding intermediates nih.govnii.ac.jppnas.org. By labeling a protein with this compound and using rapid mixing techniques like stopped-flow or continuous-flow fluorescence, researchers can monitor the changes in fluorescence signals as the protein folds or unfolds over very short timescales nii.ac.jppnas.org. Changes in fluorescence intensity or FRET efficiency (when used in conjunction with a suitable donor or acceptor) can report on the formation or disappearance of intermediate states nih.govpnas.org. Studies on acyl-CoA binding protein (ACBP) labeled with 1,5-IAEDANS at the C-terminus revealed a previously undetected intermediate state during folding, characterized by changes in tryptophan-dansyl FRET pnas.org. Similarly, FRET experiments using 1,5-IAEDANS on Outer Membrane Protein A (OmpA) mutants have provided insights into the timescales of tertiary structure changes during membrane protein folding nih.gov.

Characterization of Protein-Ligand Binding Affinities, Kinetics, and Allosteric Regulation

Fluorescence spectroscopy utilizing this compound can be applied to characterize protein-ligand interactions, including binding affinities, kinetics, and allosteric regulation researchgate.netnih.govresearchgate.netnih.govacs.org. When a ligand binds to a protein labeled with this compound, the local environment of the fluorophore may change, leading to alterations in its fluorescence properties. These changes can be monitored to determine binding constants and kinetics acs.org. Furthermore, if the protein undergoes an allosteric conformational change upon ligand binding, and the this compound label is sensitive to this change, it can be used to study the mechanisms and kinetics of allosteric regulation researchgate.netnih.govresearchgate.net. For example, 1,5-IAEDANS labeled cyclic AMP receptor protein (CRP) has been used to study the conformational changes induced by cAMP binding, providing insights into the allosteric signal transmission researchgate.netnih.govresearchgate.net.

Studies on the Dynamics of Muscle Proteins: Myosin and Actin Interactions

This compound has been used to investigate the dynamics of muscle proteins, particularly the interactions between myosin and actin nih.govucla.edupnas.orgnih.govacs.org. By labeling specific residues on actin or myosin with this compound, researchers can use fluorescence polarization and FRET techniques to study conformational changes and movements during muscle contraction nih.govucla.edupnas.orgacs.org. For instance, 1,5-IAEDANS labeled actin has been used in studies examining the effects of myosin binding on actin filament dynamics and conformation nih.govacs.org. Single-molecule fluorescence polarization studies using 1,5-IAEDANS labeled actin have also provided insights into the orientation and dynamics of myosin heads during interaction with actin filaments nih.govucla.edu.

Analysis of Protein Misfolding and Amyloid Aggregation Mechanisms (e.g., Human β2-Microglobulin Oligomerization)

Protein misfolding and aggregation, leading to the formation of amyloid fibrils, are implicated in various diseases researchgate.net. This compound can be a useful probe for studying these processes researchgate.netnih.govresearchgate.net. By labeling proteins prone to aggregation, such as human β2-microglobulin (β2m), with this compound, researchers can monitor changes in fluorescence that accompany misfolding and oligomerization researchgate.net. Time-resolved fluorescence anisotropy and other fluorescence techniques can provide information about the structural dynamics and heterogeneity of protein aggregates researchgate.netnih.gov. Studies on β2m have utilized site-specific fluorescence to understand the structural changes and oligomerization pathways under different conditions researchgate.net. 1,5-IAEDANS labeling of barstar has also been used to study the formation of amyloid protofibrils and identify regions of the protein involved in aggregation researchgate.netnih.gov.

Probing the Stability and Dimerization Processes of Soluble Proteins (e.g., β-Lactoglobulin)

This compound can be applied to probe the stability and dimerization processes of soluble proteins, such as β-lactoglobulin (β-lg) researchgate.netiphy.ac.cnuni-kiel.deacs.org. Labeling β-lg with this compound, often at Cys121, allows for the investigation of how modifications or environmental conditions affect its structure, stability, and tendency to dimerize researchgate.netiphy.ac.cn. FRET experiments using 1,5-IAEDANS as a donor and another fluorophore as an acceptor on labeled β-lg monomers can be used to monitor dimerization kinetics researchgate.netiphy.ac.cn. Studies have shown that labeling with thiophilic agents like 1,5-IAEDANS can impact the stability and dimerization rate of β-lactoglobulin, providing insights into the cooperativity of folding and binding processes researchgate.netiphy.ac.cn. 1,5-IAEDANS has also been used in studies examining the pressure-induced dissociation and unfolding of protein dimers like triose phosphate (B84403) isomerase acs.org.

Characterization of Protein-Protein Interactions (e.g., 14-3-3σ/HSPB6 Complex)

This compound is a valuable tool for studying protein-protein interactions, often employed in techniques like fluorescence resonance energy transfer (FRET) smolecule.com. Its ability to covalently bind to thiol groups allows for specific labeling of proteins within a complex mixture smolecule.com. The environmentally sensitive nature of this compound fluorescence means that changes in its spectral properties upon protein binding can provide insights into the interaction smolecule.comfishersci.co.uk.

In the study of the interaction between phosphorylated full-length HSPB6 and 14-3-3σ, this compound was used to stoichiometrically label HSPB6 at its unique Cys46 residue nih.gov. Upon titration with 14-3-3σ, the fluorescence peak of the labeled HSPB6 shifted from 486 nm to 479 nm, and its amplitude increased until saturation nih.gov. Analysis of the binding curve yielded an apparent KD of 0.56 ± 0.2 µM for the 14-3-3σ/pHSPB6AEDANS complex, indicating a relatively strong interaction nih.gov. Competition experiments using a phosphopeptide further supported this interaction, showing that high concentrations of the phosphopeptide were needed to displace HSPB6 from the complex nih.gov.

Data on the binding affinity of the 14-3-3σ/pHSPB6AEDANS complex:

ComplexApparent KD (µM)
14-3-3σ/pHSPB6AEDANS0.56 ± 0.2

Enzyme Activity and Mechanistic Studies

This compound is extensively used to investigate enzyme activity and mechanisms, particularly through the monitoring of active site dynamics and the identification of reactive residues smolecule.com. Its covalent labeling of thiol groups allows researchers to probe conformational changes and interactions within the enzyme structure smolecule.com.

Monitoring Active Site Dynamics and Substrate Binding Events

By attaching this compound to or near an enzyme's active site, researchers can monitor changes in fluorescence properties that occur upon substrate binding or catalytic events smolecule.com. These changes can provide insights into the dynamics of the active site and the process of substrate recognition and binding smolecule.com. Studies on the calcium adenosinetriphosphatase (Ca-ATPase) have utilized this compound to measure distances between labeling sites and investigate conformational changes upon ligand binding psu.edu.

Investigations into Enzyme Inactivation Mechanisms and Identification of Reactive Residues (e.g., ACC Deaminase, Cysteine Desulfurases IscS and NifS)

This compound is a valuable reagent for studying enzyme inactivation mechanisms, particularly when they involve reactive thiol groups. Its reaction with specific cysteine residues can help identify critical residues involved in catalysis or inactivation.

In the case of ACC deaminase, this compound has been shown to inactivate the enzyme more effectively than iodoacetamide, especially in the presence of D-alanine nih.govnih.govtandfonline.com. This inactivation is associated with the modification of two residues: a thiol group at cysteine residue 162 and the aldimine bond of pyridoxal (B1214274) phosphate with lysine (B10760008) residue 51 nih.govnih.govtandfonline.com. Peptide mapping and sequencing studies confirmed that Cys-162 was modified by this compound tandfonline.com. The modification at Cys-162 also led to a decrease in the aldimine bond involving Lys-51, suggesting a link between these sites in the inactivation process tandfonline.com.

Data on ACC deaminase inactivation by this compound:

ReagentD-alanine ConcentrationReagent ConcentrationIncubation TimeInactivation (%)
This compound0 M1 mM60 min31
This compound0.5 M1 mM60 min82.9
This compound0 M0.1 mM60 min10
This compound0.5 M0.1 mM60 min68.6
Iodoacetamide0 M1 mM120 minSlight
Iodoacetamide300 mM1 mM120 minSignificant

This compound has also been shown to significantly inhibit the activity of cysteine desulfurases IscS and NifS researchgate.netnih.gov. These enzymes are crucial for providing sulfane sulfur for the biosynthesis of various cofactors, including iron-sulfur clusters nih.govnih.gov. The inhibition by this compound, an alkylating agent, suggests the modification of reactive cysteine residues in the active site or involved in the catalytic mechanism researchgate.netnih.gov.

Development of Fluorescent Assays for Enzyme Kinetics

The fluorescent properties of this compound can be leveraged to develop fluorescent assays for monitoring enzyme kinetics. Changes in fluorescence intensity or lifetime upon substrate turnover or product formation can be used to follow the reaction progress smolecule.com. Time-resolved fluorescence measurements, which monitor the fluorescence lifetime, are particularly useful for studying protein dynamics and interactions in enzyme systems fishersci.co.uknih.gov.

Nucleic Acid Research and Oligonucleotide Functionalization

While primarily known for its protein labeling capabilities, the reactivity of this compound with thiol groups also allows for its use in nucleic acid research, specifically in the functionalization of oligonucleotides smolecule.com.

Site-Specific Labeling of Oligonucleotides for Structural and Interaction Analysis

Oligonucleotides can be site-specifically labeled with this compound by introducing a thiol group at a desired position, typically during synthesis google.com. The iodoacetyl group of this compound then reacts with this thiol, creating a fluorescently labeled oligonucleotide google.com. This site-specific labeling is valuable for studying oligonucleotide structure, conformation, and interactions with other molecules, such as proteins google.comnih.gov. For instance, fluorescently labeled oligonucleotides have been used to elucidate points of strong enzyme-DNA interactions by observing changes in fluorescence emission upon binding nih.gov.

Probing Nucleic Acid Dynamics and Conformational Transitions

This compound has been employed to investigate the dynamics and conformational changes of nucleic acids. Its ability to be attached to specific sites within a DNA sequence simplifies studies involving protein binding, structural analyses, and nucleic acid dynamics through Förster Resonance Energy Transfer (FRET) oup.com. FRET efficiency, which is dependent on the distance between two fluorophores (typically in the range of 30 to 70 Å), can provide insights into conformational changes oup.com. While direct examples of this compound specifically probing nucleic acid dynamics and conformational transitions were not extensively detailed in the search results beyond its use in FRET for nucleic acid studies, its thiol reactivity and fluorescent properties make it a suitable tool for site-specific labeling of modified nucleic acids containing thiol groups, enabling the study of their structural dynamics via fluorescence-based techniques.

Functionalization of Transfer RNAs (tRNAs) for Monitoring Their Dynamics

Functionalization of transfer RNAs (tRNAs) with fluorescent probes like this compound allows for monitoring their dynamics, which are crucial for their functions in translation doi.org. One approach involves incorporating a modified nucleotide, such as 2-thiocytidine (B84405) (s2C), into the tRNA sequence, typically at the 3'-end nih.govnih.gov. This compound can then be used to alkylate the thiol group of the s2C residue, thereby labeling the tRNA with the fluorescent probe nih.govnih.gov. This site-specific labeling enables the study of tRNA interactions with proteins, such as bacterial elongation factor Tu (EF-Tu), by monitoring changes in fluorescence intensity upon complex formation nih.gov. For instance, a significant increase in fluorescence emission intensity of this compound-labeled Tyr-tRNATyr-C-s2C(AEDANS)-A was observed upon interaction with EF-Tu.GTP, allowing for the calculation of the ternary complex dissociation constant nih.gov. However, the bulky nature of the Aedans fluorophore has been noted to potentially hinder subsequent enzymatic reactions like aminoacylation, prompting the exploration of less bulky fluorophores for certain applications requiring charged aminoacyl-tRNAs nih.gov.

Membrane Protein Studies and Lipid Bilayer Dynamics

This compound is a valuable tool for studying membrane proteins and the dynamics of lipid bilayers due to its ability to be incorporated into lipid environments and its sensitivity to the surrounding polarity smolecule.comresearchgate.netmdpi.com.

Incorporation of this compound into Lipid Bilayers for Membrane Property Probing

This compound can be incorporated into lipid bilayers, allowing researchers to probe membrane properties smolecule.com. Its fluorescence intensity is known to increase significantly in hydrophobic environments compared to aqueous solutions, with a correlative shift in emission wavelength researchgate.net. This sensitivity to solvent polarity makes it useful for understanding the local environment within membranes researchgate.net. Studies have shown that this compound can be used to label membrane proteins by reacting with cysteine residues, and its fluorescence properties can report on the protein's environment and conformational changes upon insertion into the membrane nih.govnih.gov.

Detection and Quantification of Biologically Relevant Thiol Species

This compound is a thiol-reactive fluorescent probe, making it useful for the detection and analysis of thiol compounds and sulfhydryl groups in biochemical research lookchem.com.

Identification and Characterization of Protein S-Persulfidation (e.g., NifS-bound Persulfide)

This compound has been specifically applied in the identification and characterization of protein S-persulfidation, an oxidative post-translational modification involving the formation of a persulfide adduct (RSSH) on cysteine residues nih.govnih.gov. This modification is believed to be critical in the regulation of biological functions of reactive sulfur species like H2S nih.gov.

In the context of cysteine desulfurases like NifS, which form an enzyme-bound persulfide intermediate during their catalytic cycle, this compound has been used as a derivatization agent to trap and identify this transient species nih.govnih.govmdpi.com. The iodoacetyl group of this compound reacts with the persulfide sulfur to form a disulfide linkage nih.govnih.gov. This resulting disulfide can then be cleaved, for example, by dithiothreitol (B142953) (DTT), to release a modified thiol that can be quantified nih.govnih.gov. This method, while typically applied to individual and purified proteins, has been instrumental in confirming the presence of persulfidation on proteins like NifS nih.govnih.gov. This compound has also been shown to significantly inhibit the activity of cysteine desulfurases like IscS and NifS, likely through alkylation of active site cysteine residues or persulfides mdpi.comresearchgate.netysxbcn.com.

Data Table: Application Examples of this compound in Protein Studies

Application AreaProtein Target / SystemKey Finding / ObservationRelevant Section
Protein S-Persulfidation DetectionNifS-bound persulfideUsed to identify and quantify persulfide via derivatization and cleavage. nih.govnih.gov5.5.1
Protein Conformational Changes (FRET)Myosin subfragment 1 (SH1 and SH2 thiols)Distance between labeled thiols decreased upon nucleotide binding. nih.gov5.3.2 (indirect)
Membrane Protein Insertion KineticsRicin A-chain (Cys 259)Monitored insertion kinetics into model membranes. nih.gov5.4.2
Membrane Protein Folding (FRET)Outer Membrane Protein A (OmpA)Probed tertiary structure changes during insertion and folding. nih.gov5.4.1 (indirect)
Thiol Group Labeling in ProteinsVarious proteins containing thiol groupsUsed for selective fluorescent labeling for various studies. smolecule.comlookchem.comGeneral
Cysteine Desulfurase InhibitionIscS and NifSShowed significant inhibition of enzyme activity. mdpi.comresearchgate.netysxbcn.com5.5.1
Probing Protein Dynamics/EnvironmentMetallothionein (B12644479) (Cys32), TDP-43tRRM (Cys175, Cys198, Cys244)Sensitive to solvation environment, used to monitor local structure and dynamics. oup.comacs.org5.3.2 (indirect)

Analysis of Low-Molecular-Weight Thiols in Complex Biological Samples

This compound, a fluorescent sulfhydryl reagent, is a valuable tool in advanced biological research for the analysis of low-molecular-weight thiols in complex biological samples wikipedia.org. Its utility stems from its specific reactivity with thiol groups and its fluorescent properties, which enable sensitive detection and quantification wikipedia.orgguidetopharmacology.org.

Low-molecular-weight thiols, such as glutathione (B108866) and cysteine, play crucial roles in maintaining cellular redox homeostasis and participating in various metabolic processes nih.gov. Accurate analysis of these compounds in complex biological matrices like cell lysates, tissues, and plasma is essential for understanding cellular function, oxidative stress, and disease mechanisms nih.govfishersci.co.uknih.gov.

The mechanism by which this compound facilitates thiol analysis involves the formation of a stable, fluorescent adduct. The iodoacetyl group of this compound undergoes a nucleophilic substitution reaction with the sulfhydryl (-SH) group of thiols, creating a covalent thioether linkage guidetopharmacology.org. This reaction effectively labels the thiol-containing molecule with the fluorescent aedans moiety. The reaction is generally selective for thiols at physiological pH, showing limited reactivity with other nucleophilic residues like histidine or methionine wikipedia.org. The resulting fluorescent conjugate can then be detected and quantified using fluorescence spectroscopy or coupled with separation techniques like liquid chromatography nih.govfishersci.sefishersci.pt.

Research has demonstrated the application of this compound in analyzing various low-molecular-weight thiols. Studies have utilized this reagent to investigate compounds such as cysteine and glutathione in biological samples nih.govfishersci.co.uk. Furthermore, this compound has been employed in methods aimed at identifying and quantifying protein persulfides, which are closely related to thiol modifications and are found in cells, tissues, and plasma fishersci.co.ukchem960.com. These persulfides can be labeled with this compound, and subsequent cleavage can release a small molecule thiol derivative that can be quantified fishersci.co.uknih.gov.

The use of this compound in conjunction with techniques like LC-MS allows for the separation and identification of different labeled thiols within complex mixtures nih.govfishersci.sefishersci.pt. This approach provides a powerful method for obtaining detailed profiles of low-molecular-weight thiols in biological samples. The fluorescent nature of the this compound label enables sensitive detection, contributing to the ability to analyze these thiols even at relatively low concentrations wikipedia.org.

The application of this compound in the analysis of low-molecular-weight thiols in complex biological samples is summarized in the table below, highlighting key aspects of its use based on research findings.

FeatureDescriptionRelevant Thiols AnalyzedBiological Samples AnalyzedDetection Principle
Labeling Mechanism Covalent reaction between iodoacetyl group and thiol (-SH) group. guidetopharmacology.orgLow-molecular-weight thiols (e.g., cysteine, glutathione), Protein persulfides. nih.govfishersci.co.ukchem960.comCell lysates, tissues, plasma. fishersci.co.ukFluorescence
Selectivity Primarily reactive with thiols at physiological pH. wikipedia.org---
Detection Method Fluorescence spectroscopy, often coupled with separation techniques (e.g., LC). nih.govfishersci.sefishersci.pt--Fluorescence
Research Application Analysis of thiol profiles, investigation of protein persulfidation. fishersci.co.ukchem960.com--Fluorescence

This application of this compound provides researchers with a valuable method for gaining insights into the roles and dynamics of low-molecular-weight thiols in diverse biological contexts.

Emerging Research Directions and Future Perspectives

Advanced Imaging Techniques Utilizing 1,5-I-Aedans Probes

The fluorescent nature and thiol reactivity of this compound position it as a useful probe in various advanced imaging techniques aimed at elucidating biological processes at high spatial and temporal resolution smolecule.comfishersci.co.uk.

High-Resolution Fluorescence Microscopy for Subcellular Localization and Dynamic Processes

High-resolution fluorescence microscopy techniques benefit from fluorescent probes like this compound for visualizing the localization and dynamic behavior of labeled biomolecules within cells and tissues smolecule.comoptik-pro.de. By covalently attaching this compound to specific proteins via available thiol groups, researchers can track their distribution, movement, and conformational changes at the subcellular level smolecule.com. The fluorescence properties of this compound, which can be sensitive to environmental conditions such as solvent polarity and pH, can provide insights into the microenvironment of the labeled protein smolecule.comfishersci.co.uk. Studies have employed microscopic fluorescence polarization using 1,5-IAEDANS-labeled proteins to investigate angular distributions and reorientation, demonstrating its utility in probing molecular dynamics within complex biological structures like muscle fibers nih.govacs.org.

Single-Molecule Fluorescence Spectroscopy for Unraveling Heterogeneity

Single-molecule fluorescence spectroscopy techniques, while not exclusively reliant on this compound, can potentially utilize probes with suitable photophysical properties to study the behavior of individual molecules and reveal heterogeneity within a population nih.govncbs.res.in. 1,5-IAEDANS possesses a relatively long fluorescence lifetime (10-15 nanoseconds), which is advantageous for techniques like fluorescence polarization and rotational studies that can be adapted for single-molecule analysis fishersci.co.ukacs.org. Förster Resonance Energy Transfer (FRET), a technique often coupled with single-molecule spectroscopy to measure distances and dynamics, can utilize 1,5-IAEDANS as either a donor or an acceptor fluorophore due to its spectral overlap with common dyes like tryptophan (as a donor) and fluorescein (B123965) or Alexa Fluor 488 (as an acceptor) wikipedia.orgsmolecule.comfishersci.co.uknih.gov. While direct examples of 1,5-IAEDANS specifically in single-molecule fluorescence spectroscopy for unraveling heterogeneity were not prominently found in the search results, the application of related fluorescence depolarization measurements with long-lifetime probes like IAEDANS suggests its potential for single-molecule resolution studies of chain dynamics and conformational ensembles ncbs.res.inacs.org.

Integration with Multi-Omics Approaches for Systems-Level Biological Understanding

Integrating data from fluorescence studies using probes like this compound with multi-omics approaches (genomics, proteomics, metabolomics, etc.) can provide a more comprehensive, systems-level understanding of biological processes google.comresearchgate.net. While this compound itself does not directly generate omics data, the functional and structural information obtained from studying labeled proteins or other biomolecules can be correlated with large-scale datasets researchgate.net. For instance, identifying protein-protein interactions or conformational states through this compound-based fluorescence techniques can complement protein interaction networks derived from proteomic studies or provide functional context to changes observed in gene expression profiles researchgate.net. 1,5-IAEDANS has been listed as an exemplary fluorophore for inclusion in workflows for tissue spatial omics, highlighting its potential role in spatially resolved multi-omics analyses google.com.

Q & A

Q. What are the primary synthetic routes for 1,5-I-Aedans, and how can their efficiency be quantitatively compared?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as nucleophilic substitution or thiol-disulfide exchange, as illustrated in reaction flowcharts . To compare efficiency, researchers should track yield, purity (via HPLC or NMR), and reaction time. For reproducibility, document solvent systems, temperature, and catalyst concentrations explicitly, adhering to protocols for new compound characterization (e.g., elemental analysis, mass spectrometry) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what are common pitfalls in interpretation?

  • Methodological Answer : NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are standard. For disulfide-containing analogs like this compound, redox stability during analysis must be ensured (e.g., using inert atmospheres). Pitfalls include misassigning proton environments due to dynamic exchange processes; variable-temperature NMR or 2D-COSY can resolve ambiguities .

Q. How can researchers validate the purity of this compound in biological assays to avoid confounding results?

  • Methodological Answer : Combine orthogonal methods: LC-MS for chemical purity, dynamic light scattering (DLS) to rule out aggregation, and control experiments (e.g., "no-compound" and scrambled-sequence analogs). Report purity thresholds (e.g., ≥95%) and batch-to-batch variability in supplementary data .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in persulfide transfer reactions, and how can conflicting kinetic data be reconciled?

  • Methodological Answer : Conflicting kinetic profiles may arise from solvent polarity effects or competing pathways (e.g., thiol-disulfide vs. radical mechanisms). Use stopped-flow spectroscopy with isotopic labeling (e.g., ³⁴S) to track intermediates. Computational modeling (DFT/MD) can identify transition states and validate experimental rate constants .

Q. How do environmental factors (pH, redox potential) influence the stability of this compound, and what protocols mitigate degradation in longitudinal studies?

  • Methodological Answer : Conduct accelerated stability tests under varying pH (4–9) and redox conditions (e.g., glutathione-rich buffers). Use UPLC-MS to quantify degradation products (e.g., free thiols). For longitudinal studies, recommend lyophilization with cryoprotectants (e.g., trehalose) and storage under argon .

Q. What strategies address contradictions in this compound' cellular uptake efficiency reported across different cell lines?

  • Methodological Answer : Variability may stem from cell-specific membrane transporters or intracellular redox environments. Standardize assays using isogenic cell lines and include controls for membrane integrity (e.g., LDH release). Employ fluorescence microscopy with subcellular localization markers (e.g., organelle-specific dyes) .

Q. How can computational models predict this compound' interactions with biological targets, and what validation criteria ensure reliability?

  • Methodological Answer : Use molecular docking (e.g., AutoDock Vina) with cryo-EM or X-ray crystallography data of target proteins. Validate predictions via mutagenesis (e.g., cysteine-to-serine mutants) and SPR/ITC binding assays. Report force field parameters and solvent models to enhance reproducibility .

Guidance for Data Contradiction Analysis

  • Root-cause framework : When conflicting data arise (e.g., divergent IC₅₀ values), systematically evaluate:
    • Experimental conditions (e.g., buffer composition, temperature gradients) .
    • Instrument calibration (e.g., plate reader sensitivity drift) .
    • Biological variability (e.g., passage number, cell density) .
  • Resolution : Perform meta-analyses with standardized protocols and share raw datasets in repositories (e.g., Zenodo) to enable cross-validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.